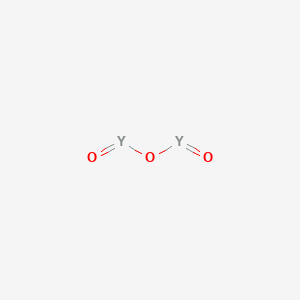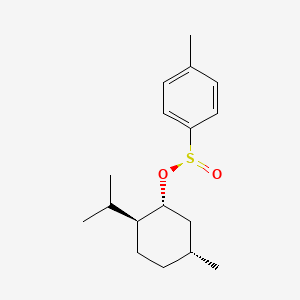
Neodymium(III)acetatehydrate
Descripción general
Descripción
Neodymium(III)acetatehydrate is an inorganic compound composed of neodymium, a rare earth element, and acetate groups. It typically appears as a light purple solid and is known for its solubility in water and moderate solubility in strong mineral acids . The compound is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(III)acetatehydrate can be synthesized through the neutralization reaction of neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid. The reactions are as follows :
- (6CH_3COOH + Nd_2O_3 \rightarrow 2Nd(CH_3COO)_3 + 3H_2O)
- (3CH_3COOH + Nd(OH)_3 \rightarrow Nd(CH_3COO)_3 + 3H_2O)
- (6CH_3COOH + Nd_2(CO_3)_3 \rightarrow 2Nd(CH_3COO)_3 + 3H_2O + 3CO_2 \uparrow)
Industrial Production Methods: In industrial settings, neodymium(III) acetate hydrate is produced by dissolving neodymium oxide in acetic acid under controlled conditions. The resulting solution is then crystallized to obtain the hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(III)acetatehydrate undergoes various chemical reactions, including:
Oxidation: Neodymium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.
Reduction: Reduction reactions are less common for neodymium(III) acetate hydrate due to the stability of the +3 oxidation state.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Not typically applicable due to the stability of the +3 state.
Reduction: Requires strong reducing agents, but not commonly performed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Not applicable.
Reduction: Not commonly performed.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Neodymium(III)acetatehydrate is used in a wide range of scientific research applications, including :
Chemistry: As a doping agent in the synthesis of neodymium-doped silica glasses and yttrium silicate nanophosphors.
Biology: Limited direct applications, but its derivatives may be used in biological imaging and assays.
Medicine: Potential use in medical imaging and as a contrast agent.
Industry: Utilized in the manufacturing of glass, crystal, and capacitors.
Mecanismo De Acción
The mechanism of action of neodymium(III) acetate hydrate primarily involves its role as a coordination compound. The neodymium ion (Nd^3+) can coordinate with various ligands, forming stable complexes. These complexes can interact with different molecular targets, depending on the ligands involved. The pathways and specific interactions are determined by the nature of the ligands and the overall structure of the complex .
Comparación Con Compuestos Similares
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison: Neodymium(III)acetatehydrate is unique due to its specific coordination properties and the stability of the neodymium ion in the +3 oxidation state. Compared to other similar compounds, it offers distinct advantages in terms of solubility and the formation of stable complexes. Each of the similar compounds listed above has its own unique properties and applications, but neodymium(III) acetate hydrate is particularly valued for its use in glass manufacturing and scientific research .
Propiedades
IUPAC Name |
neodymium(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPBTKWMZBSCT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NdO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B7801298.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)

![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)

